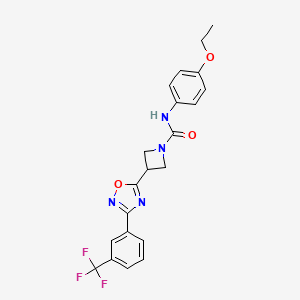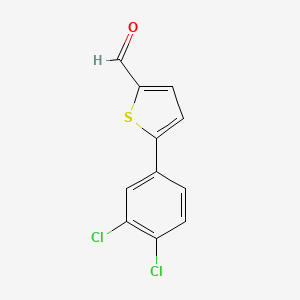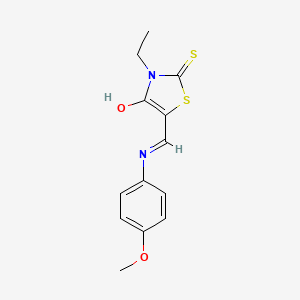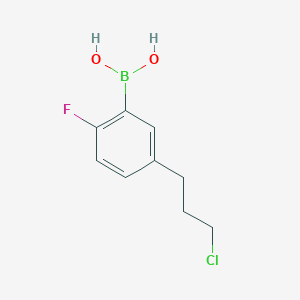
5-(3-Chloropropyl)-2-fluorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(3-Chloropropyl)-2-fluorophenylboronic acid" is a boronic acid derivative, which is a class of compounds known for their utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Boronic acids are also recognized for their potential in the development of pharmaceuticals due to their ability to interact with various biological targets. The presence of halogen substituents, such as chlorine and fluorine, can significantly influence the reactivity and binding characteristics of these compounds, as seen in the related research on halogenated phenylboronic acids and their derivatives .
Synthesis Analysis
The synthesis of halogenated phenylboronic acids typically involves the use of halogenated starting materials and may include steps such as halogen-lithium exchange, boronation, and protection/deprotection strategies. For instance, the synthesis of 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids demonstrates the incorporation of halogen and silyl groups into the boronic acid framework, showcasing the synthetic versatility of these compounds . Similarly, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid involves halogenated intermediates, highlighting the importance of halogen substituents in the synthesis of biologically active compounds .
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the boron atom bonded to two hydroxyl groups and an aromatic ring. The presence of halogen substituents can influence the electronic properties of the molecule, as seen in the study of fluoro-substituted 2-formylphenylboronic acids, where the position of the fluorine atom affects the compound's properties and tautomeric equilibria . Single-crystal X-ray diffraction studies are often employed to determine the precise molecular geometry of these compounds, as demonstrated in the characterization of silicon-containing boronic acids .
Chemical Reactions Analysis
Phenylboronic acids participate in various chemical reactions, with the Suzuki-Miyaura coupling being one of the most prominent. This reaction allows for the formation of carbon-carbon bonds between the boronic acid and an appropriate coupling partner, such as a halogenated aromatic compound. The study of silicon-containing boronic acids illustrates their potential as building blocks for the synthesis of drugs, where the boronic acid moiety is used in cross-coupling reactions to create more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as acidity and stability, are influenced by their substituents. Electron-withdrawing groups like fluorine can increase the acidity of the boronic acid, as observed in the study of 5-trifluoromethyl-2-formylphenylboronic acid . The stability of boronic acids in solution can lead to the formation of cyclic structures known as benzoxaboroles, which have been investigated for their antimicrobial activity . The interaction of boronic acids with metals and their derivatives, as seen in the study of 5-fluoroorotic acid complexes, is also of interest due to their potential biological relevance .
科学的研究の応用
Synthesis of Thiophene Derivatives
- Suzuki Cross-Coupling Reaction : This method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids, including compounds similar to 5-(3-Chloropropyl)-2-fluorophenylboronic acid, to synthesize thiophene derivatives. These derivatives have potential applications in pharmacology due to their haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
Studies in Fluorescence Quenching
- Mechanism of Fluorescence Quenching : Research on derivatives of phenylboronic acids, like 4-fluoro-2-methoxyphenyl boronic acid, provides insight into the fluorescence quenching mechanisms at room temperature, which is crucial for understanding the electronic interactions in these compounds (Geethanjali et al., 2015).
Synthesis of Benzonaphthyridin-5-ones
- Microwave-Assisted Suzuki Cross-Coupling : This process is used for the rapid synthesis of key intermediates for anionic ring closure leading to the production of benzonaphthyridin-5-ones, highlighting the compound's utility in organic synthesis (Cailly et al., 2006).
Synthesis of Bromo- and Fluorobenzonitriles
- Halodeboronation of Aryl Boronic Acids : The study demonstrates the generality of halodeboronation transformations in synthesizing aryl bromides and chlorides from corresponding aryl boronic acids, highlighting the versatility of these compounds in organic synthesis (Szumigala et al., 2004).
Oncology Research
- Antiproliferative Potential in Cancer Cells : Certain phenylboronic acid derivatives exhibit strong antiproliferative properties, suggesting their potential in cancer treatment. These compounds cause cell cycle arrest and apoptosis in cancer cells, indicating their role as anticancer agents (Psurski et al., 2018).
Spectroscopy Studies
- Adsorption Mechanism Studies : Understanding the adsorption mechanisms of phenylboronic acids, including fluorophenylboronic acids, is crucial in spectroscopy and surface chemistry, as it affects the geometry of isomers on surfaces like nanoparticles (Piergies et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[5-(3-chloropropyl)-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO2/c11-5-1-2-7-3-4-9(12)8(6-7)10(13)14/h3-4,6,13-14H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJINTIGBJMCCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CCCCl)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloropropyl)-2-fluorophenylboronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/no-structure.png)
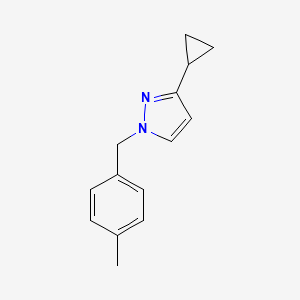
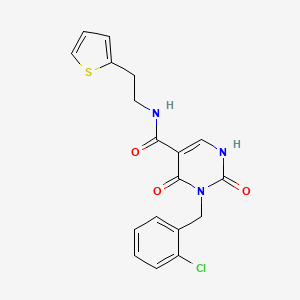
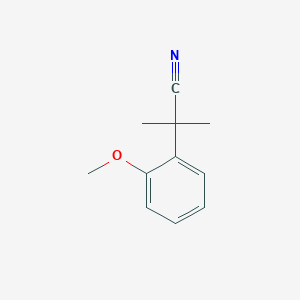
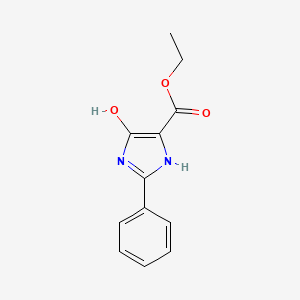
![N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B3011918.png)
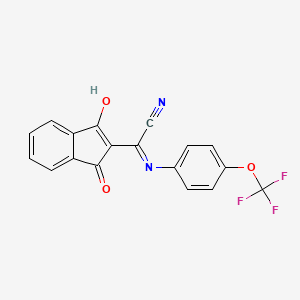
![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)
![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)
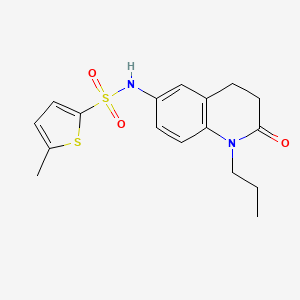
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3011925.png)
